molecular formula C47H41N5O4 B048959 N,O-Ditrityl Ganciclovir CAS No. 109082-85-1

N,O-Ditrityl Ganciclovir

Cat. No.: B048959
CAS No.: 109082-85-1
M. Wt: 739.9 g/mol
InChI Key: HFOSQSQZKVBKIC-UHFFFAOYSA-N
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Description

N,O-Ditrityl Ganciclovir is a derivative of Ganciclovir, an antiviral medication primarily used to treat cytomegalovirus infections. The compound is characterized by the presence of trityl groups attached to the nitrogen and oxygen atoms of Ganciclovir. These trityl groups serve as protective groups during chemical synthesis, enhancing the stability and solubility of the compound.

Scientific Research Applications

N,O-Ditrityl Ganciclovir has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex antiviral agents.

    Biology: Employed in studies involving the protection and deprotection of nucleosides.

    Medicine: Investigated for its potential use in the development of new antiviral therapies.

    Industry: Utilized in the large-scale production of antiviral drugs.

Mechanism of Action

Ganciclovir’s antiviral activity inhibits virus replication. This inhibitory action is highly selective as the drug must be converted to the active form by a virus-encoded cellular enzyme, thymidine kinase (TK) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,O-Ditrityl Ganciclovir typically involves the protection of the hydroxyl and amino groups of Ganciclovir with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl groups. The general reaction scheme is as follows:

  • Dissolve Ganciclovir in an anhydrous solvent such as dichloromethane.
  • Add trityl chloride and pyridine to the solution.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by column chromatography to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N,O-Ditrityl Ganciclovir undergoes various chemical reactions, including:

    Deprotection: Removal of trityl groups using acidic conditions, such as treatment with trifluoroacetic acid.

    Substitution: The trityl groups can be replaced with other protective groups or functional groups under specific conditions.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

    Deprotected Ganciclovir: Obtained after removal of trityl groups.

    Substituted Derivatives: Formed by replacing trityl groups with other functional groups.

Comparison with Similar Compounds

    Ganciclovir: The parent compound, used to treat cytomegalovirus infections.

    Valganciclovir: An ester prodrug of Ganciclovir with improved oral bioavailability.

    Acyclovir: Another antiviral drug with a similar mechanism of action but different chemical structure.

Uniqueness: N,O-Ditrityl Ganciclovir is unique due to the presence of trityl protective groups, which enhance its stability and solubility during chemical synthesis. This makes it a valuable intermediate in the preparation of more complex antiviral agents.

Properties

IUPAC Name

9-[(1-hydroxy-3-trityloxypropan-2-yl)oxymethyl]-2-(tritylamino)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H41N5O4/c53-31-41(32-56-47(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40)55-34-52-33-48-42-43(52)49-45(50-44(42)54)51-46(35-19-7-1-8-20-35,36-21-9-2-10-22-36)37-23-11-3-12-24-37/h1-30,33,41,53H,31-32,34H2,(H2,49,50,51,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOSQSQZKVBKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=O)N4)N=CN5COC(CO)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H41N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

739.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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